molecular formula C9H9Cl2F B13480060 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene

1-Chloro-2-(3-chloropropyl)-5-fluorobenzene

Cat. No.: B13480060
M. Wt: 207.07 g/mol
InChI Key: YKELZBBVOQBFQD-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 2-(3-chloropropyl)-5-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 2-(3-hydroxypropyl)-5-fluorobenzene.

    Oxidation: Formation of 2-(3-chloropropyl)-5-fluorobenzene-1-ol.

    Reduction: Formation of 2-(3-propyl)-5-fluorobenzene.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-2-(3-chloropropyl)-5-fluorobenzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution, depending on the specific reaction conditions.

Comparison with Similar Compounds

  • 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene
  • 1-Chloro-2-(3-chloropropyl)-3-fluorobenzene
  • 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene

Uniqueness: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms provides distinct electronic effects that can be leveraged in various chemical transformations.

Properties

Molecular Formula

C9H9Cl2F

Molecular Weight

207.07 g/mol

IUPAC Name

2-chloro-1-(3-chloropropyl)-4-fluorobenzene

InChI

InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2

InChI Key

YKELZBBVOQBFQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCCCl

Origin of Product

United States

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